molecular formula C14H18FN3 B11746709 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11746709
M. Wt: 247.31 g/mol
InChI Key: XKEXCVCLUUBOOB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at position 1, a methyl group at position 3, and a 2-phenylethylamine substituent at position 2. For instance, 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (a thiophene analog) has been reported in patent literature , highlighting the versatility of fluorinated pyrazole scaffolds in drug discovery.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C14H18FN3/c1-12-14(11-18(17-12)10-8-15)16-9-7-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3

InChI Key

XKEXCVCLUUBOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC2=CC=CC=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination reactions using phenylethylamine and suitable reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs like 3-methyl-N-(2-phenylethyl)pyrrolidine .
  • Synthetic Complexity : Fluorinated pyrazoles like the target compound require multi-step synthesis, as seen in the preparation of Ceapin-A8 , which involves hydrogenation and chromatography .

Key Observations:

  • Low yields (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) are common in pyrazole amine synthesis due to steric hindrance and competing side reactions .
  • Fluorinated analogs often require specialized reagents (e.g., DMAP for acylation) and purification techniques, as seen in .

Biological Activity

1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, characterized by a unique combination of functional groups that may confer various biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Fluoroethyl group : Enhances lipophilicity and membrane permeability.
  • Methyl group : May influence the steric and electronic properties.
  • Phenylethyl group : Potentially interacts with various biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study on related pyrazole compounds demonstrated that modifications in the aminomethyl moiety influenced their pKa values, which correlated with anti-inflammatory activity. Specifically, compounds with dimethylamino and diethylaminomethyl groups showed higher activity compared to standard anti-inflammatory agents like diclofenac sodium .

CompoundActivity LevelReference
Dimethylaminomethyl derivativeHigh
Diethylaminomethyl derivativeHigh
Diclofenac sodium (standard)Moderate

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented in several studies. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) . The mechanism of action is believed to involve interference with cell signaling pathways associated with proliferation and apoptosis.

The biological activity of this compound may be attributed to its ability to modulate specific molecular targets:

  • Receptor Interaction : The phenylethyl group can engage with various receptors, potentially altering their signaling pathways.
  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in inflammatory processes or cancer progression.

Case Studies

Several case studies highlight the biological effects of pyrazole derivatives:

  • Anti-inflammatory Study : A series of aminomethyl pyrazoles were synthesized and evaluated for their anti-inflammatory effects using heat-induced protein denaturation techniques. The results indicated that certain derivatives exhibited superior activity compared to traditional NSAIDs .
  • Anticancer Evaluation : Research on related pyrazole compounds showed promising results in inhibiting tumor growth across multiple cancer cell lines, suggesting a potential therapeutic application for this compound in oncology .

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